molecular formula C8H14O2 B13838866 2-Pentanone, 4-(1-propenyloxy)-

2-Pentanone, 4-(1-propenyloxy)-

Cat. No.: B13838866
M. Wt: 142.20 g/mol
InChI Key: RKWKWAFXPDBMTM-UHFFFAOYSA-N
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Description

2-Pentanone, 4-(1-propenyloxy)- is a substituted ketone characterized by a propenyloxy group (-O-CH₂CH=CH₂) at the fourth carbon of the pentanone backbone. These substituents significantly influence the compound’s physical properties, reactivity, and applications in fields like pharmacology, flavor chemistry, and organic synthesis .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-prop-1-enoxypentan-2-one

InChI

InChI=1S/C8H14O2/c1-4-5-10-8(3)6-7(2)9/h4-5,8H,6H2,1-3H3

InChI Key

RKWKWAFXPDBMTM-UHFFFAOYSA-N

Canonical SMILES

CC=COC(C)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Acetone Condensation Method: This method involves the condensation of acetone under acidic conditions to form 2-pentanone. The reaction is typically catalyzed by sulfuric acid or hydrochloric acid.

    Butyraldehyde Method: In this method, butyraldehyde undergoes a hydroxyaldol condensation reaction under alkaline conditions to form 2-pentanone. The reaction is catalyzed by an alkali such as sodium hydroxide.

Industrial Production Methods

The industrial production of 2-pentanone, 4-(1-propenyloxy)- typically involves optimizing the reaction conditions to improve yield and purity. This includes selecting appropriate catalysts, optimizing temperature and pressure conditions, and utilizing advanced reactors such as microreactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Pentanone, 4-(1-propenyloxy)- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the 1-propenyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed

Scientific Research Applications

2-Pentanone, 4-(1-propenyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentanone, 4-(1-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical reactions, including oxidation and reduction, which can alter its structure and activity. These reactions can affect its binding affinity to molecular targets and influence its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of 2-Pentanone Derivatives

Below is a comparative analysis of key 2-pentanone derivatives based on substituent groups and their structural implications:

Compound Substituent Key Structural Features Reference
2-Pentanone, 4-hydroxy-4-methyl- Hydroxy and methyl at C4 Polar due to -OH group; forms hydrogen bonds; higher boiling point than unsubstituted ketones.
2-Pentanone, 4-(2,6,6-trimethyl-2-cyclohexenyl) Bulky cyclic substituent at C4 Lipophilic; enhances volatility; used in essential oils for fragrance and repellent properties.
4-Methylphenyl-2-pentanone Para-methylphenyl at C2 Aromatic ring increases molecular weight; moderate solubility in organic solvents; used in synthetic intermediates.
2-Pentanone,4-methyl-4-(phenylmethoxy)- Methyl and benzyloxy at C4 Steric hindrance from benzyloxy group; potential for antimicrobial or pharmacological activity.
AM5206 (1,1,1-trifluoro derivative) Trifluoromethyl and phenoxy groups Electrophilic ketone; acts as a reversible FAAH inhibitor with neuroprotective applications.

Physicochemical Properties

  • Boiling Points and Solubility: Hydroxy/methyl derivatives (e.g., 4-hydroxy-4-methyl-2-pentanone) exhibit higher boiling points due to hydrogen bonding, while bulky substituents like trimethylcyclohexenyl (e.g., ) reduce polarity, favoring volatility in essential oils . Aromatic substituents (e.g., 4-methylphenyl-2-pentanone) increase molecular weight and solubility in non-polar solvents .
  • Reactivity: The electrophilicity of the ketone group in 2-pentanone derivatives is enhanced by electron-withdrawing substituents (e.g., trifluoromethyl in AM5206), making them reactive in nucleophilic additions . Esters (e.g., methyl butyrate) are less electrophilic than ketones due to resonance stabilization, explaining 2-pentanone’s superior reactivity in nucleophilic reactions .

Research Findings and Deviations

  • Ionization Energies: Theoretical calculations for 2-pentanone’s π HOMO ionization energy show a 14.5% deviation from experimental values, suggesting substituent effects on electron distribution .
  • Analytical Challenges: In COPD studies, 2-pentanone’s discriminatory power varies between GC-IMS and GC-APCI-MS methods, highlighting the impact of analytical techniques on detecting ketone-based biomarkers .

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